

Application Notes and Protocols for Non-Destructive Testing of Lechatelierite Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LECHATELIERITE

Cat. No.: B1173516

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lechatelierite, a naturally occurring amorphous silica glass formed by high-temperature events such as lightning strikes (fulgurites) and meteorite impacts, presents a unique material for scientific investigation. Its amorphous structure and formation under extreme conditions make it a subject of interest in geology, materials science, and potentially in pharmaceutical research as a novel drug delivery vehicle or for studying the effects of amorphization on silica-based compounds. The non-destructive testing (NDT) of these samples is crucial to preserve their integrity for subsequent analyses. This document provides detailed application notes and protocols for a suite of NDT methods applicable to **lechatelierite** samples.

Raman Spectroscopy

Application: Raman spectroscopy is a powerful technique for the identification and structural characterization of **lechatelierite**. It can distinguish amorphous silica from crystalline polymorphs (e.g., quartz) and provide insights into the degree of structural disorder.^{[1][2][3]} The technique relies on the inelastic scattering of monochromatic light, which provides a unique vibrational fingerprint of the material.^[3]

Protocol:

- Sample Preparation:

- Ensure the **lechatelierite** sample is clean and free of surface contaminants. If necessary, gently clean the surface with a solvent like ethanol or isopropanol and allow it to dry completely.
- Mount the sample on a standard microscope slide or in a suitable sample holder. For small or irregularly shaped samples, a specialized mounting stage may be required to ensure stability during measurement.

• Instrumentation and Setup:

- Utilize a Raman microscope system equipped with a high-sensitivity detector (e.g., a TE-cooled CCD).
- Select an appropriate excitation laser wavelength. A 532 nm laser is often suitable for silica-based materials, offering a good balance between Raman scattering efficiency and minimizing fluorescence.^[4] However, if fluorescence is an issue, a longer wavelength laser (e.g., 785 nm) may be necessary.
- Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer with a peak at 520 cm⁻¹).

• Data Acquisition:

- Focus the laser onto the surface of the **lechatelierite** sample using the microscope objective.
- Set the laser power to a low level (e.g., < 4 mW) to avoid any laser-induced crystallization of the amorphous silica.^[1]
- Acquire Raman spectra over a spectral range of approximately 200 to 1400 cm⁻¹.
- The characteristic Raman spectrum of amorphous silica (**lechatelierite**) will show a broad band centered around 440-480 cm⁻¹, in contrast to the sharp, well-defined peaks of crystalline quartz (major peak at ~464 cm⁻¹).^[2]

• Data Analysis:

- Process the raw spectra to remove any background fluorescence.

- Identify the characteristic broad peak of amorphous silica to confirm the presence of **lechatelierite**.
- The width and position of the main broad band can be correlated with the degree of structural disorder and density.[\[5\]](#)

Quantitative Data Summary: Raman Spectroscopy of Amorphous vs. Crystalline Silica

Parameter	Amorphous Silica (Lechatelierite)	Crystalline Silica (Quartz)
Main Raman Peak Position	~440 - 480 cm ⁻¹ (broad) [2]	~464 cm ⁻¹ (sharp)
Secondary Peaks	Broad features around 800 and 1060 cm ⁻¹	Multiple sharp peaks
Peak Width (FWHM) of Main Peak	Significantly broader than crystalline form	Narrow

X-Ray Fluorescence (XRF) Spectroscopy

Application: XRF is a non-destructive technique used to determine the elemental composition of a material. For **lechatelierite** samples, XRF can identify and quantify the presence of major, minor, and trace elements, providing insights into the precursor material and the formation environment.[\[6\]](#)[\[7\]](#)[\[8\]](#) This is particularly useful for assessing the purity of the silica and identifying any contaminants.

Protocol (adapted from ASTM E2926 for micro-XRF):[\[7\]](#)[\[9\]](#)

- Sample Preparation:
 - No complex sample preparation is required for XRF, preserving the sample's integrity.
 - Ensure the surface to be analyzed is clean.
 - Place the sample in the spectrometer's sample chamber. For small fragments, a sample cup with a thin, X-ray transparent film (e.g., Mylar) can be used.

- Instrumentation and Setup:
 - Utilize a micro X-ray fluorescence (μ -XRF) spectrometer for spatially resolved analysis of small or heterogeneous samples.[6][7]
 - The instrument should be equipped with an energy-dispersive X-ray detector (EDS).[9]
 - Select appropriate excitation conditions (X-ray tube voltage and current) to optimize the detection of elements of interest.
- Data Acquisition:
 - Position the sample under the X-ray beam using the integrated camera.
 - Acquire the XRF spectrum for a sufficient duration to achieve good signal-to-noise for trace elements.
 - The instrument will detect characteristic X-rays emitted from the sample, which are indicative of the elements present.[10]
- Data Analysis:
 - Use the spectrometer's software to identify the elements present based on the energies of the detected X-ray peaks.
 - Perform quantitative analysis by comparing the peak intensities to those of certified reference materials or by using fundamental parameters-based quantification software. [11]

Quantitative Data Summary: XRF of a Representative Soda-Lime Glass (for comparison)

Oxide	Concentration Range (%)
SiO ₂	~70-74
Na ₂ O	~12-16
CaO	~8-12
MgO	~0-4
Al ₂ O ₃	~1-3
K ₂ O	~0-1
Fe ₂ O ₃	~0.05-0.2

Note: **Lechatelierite** is expected to be predominantly SiO₂, with other elements present as impurities.

Ultrasonic Testing (UT)

Application: Ultrasonic testing utilizes high-frequency sound waves to detect internal flaws such as cracks, voids, and inclusions within a material.[\[12\]](#)[\[13\]](#) For **lechatelierite** samples, UT can be used to assess internal integrity and identify subsurface defects that are not visible on the surface.

Protocol (Pulse-Echo Method):[\[12\]](#)

- Sample Preparation:
 - The sample surface should be relatively smooth to ensure good contact with the transducer.
 - Apply a couplant (e.g., glycerin or a commercial ultrasonic gel) to the surface of the sample to facilitate the transmission of sound waves.
- Instrumentation and Setup:
 - Use a high-frequency ultrasonic flaw detector and a suitable transducer (probe). For small samples, a focused transducer may be necessary.

- Calibrate the instrument using a reference standard with known acoustic properties similar to fused silica.
- Data Acquisition:
 - Place the transducer on the surface of the **lechatelierite** sample.
 - The instrument sends a pulse of ultrasonic waves into the sample.
 - These waves travel through the material and are reflected back to the transducer from the back surface or any internal discontinuities.
 - The instrument's display (A-scan) will show the initial pulse, the back-wall echo, and any echoes from internal flaws.
- Data Analysis:
 - The time-of-flight of the echoes can be used to determine the location and depth of any flaws.[\[14\]](#)
 - The amplitude of the flaw echo can provide information about its size.

Quantitative Data Summary: Ultrasonic Properties of Fused Silica (as a proxy for **Lechatelierite**)

Parameter	Value
Longitudinal Wave Velocity	5.90×10^3 m/s [15]
Shear Wave Velocity	3.76×10^3 m/s
Acoustic Impedance	13.1 Mrayls
Attenuation	< 11 dB/m in the MHz frequency range [15]

Terahertz Time-Domain Spectroscopy (THz-TDS)

Application: THz-TDS is a non-destructive technique that probes the low-frequency vibrational modes of materials, making it particularly sensitive to the structure of amorphous solids.[\[16\]](#)[\[17\]](#)

For **lechatelierite**, THz-TDS can provide information about its refractive index and absorption coefficient in the terahertz range, which are related to its molecular structure and dynamics.

Protocol:

- Sample Preparation:
 - Samples should be prepared with parallel faces to a known thickness for accurate transmission measurements.
 - Ensure the surfaces are clean and free of contaminants.
- Instrumentation and Setup:
 - A standard THz-TDS spectrometer in a transmission configuration is used.
 - The system should be purged with dry air or nitrogen to minimize absorption by atmospheric water vapor.
- Data Acquisition:
 - A reference THz pulse is first measured without the sample in the beam path.
 - The **lechatelierite** sample is then placed in the beam path, and the transmitted THz pulse is measured.
 - The instrument records both the amplitude and phase of the THz electric field as a function of time.
- Data Analysis:
 - The time-domain data for the reference and sample pulses are converted to the frequency domain using a Fourier transform.
 - By comparing the amplitude and phase of the sample and reference spectra, the frequency-dependent refractive index and absorption coefficient of the **lechatelierite** can be calculated.[18]

Quantitative Data Summary: Terahertz Properties of a Representative Glass (EN-A1 boroaluminosilicate glass at 1 THz)[19]

Parameter	Value
Refractive Index (n)	2.376
Attenuation Coefficient (α)	31.1 cm^{-1}
Permittivity (ϵ')	5.64
Loss Tangent ($\tan \delta$)	0.062

Optical Microscopy (including Refractive Index Measurement)

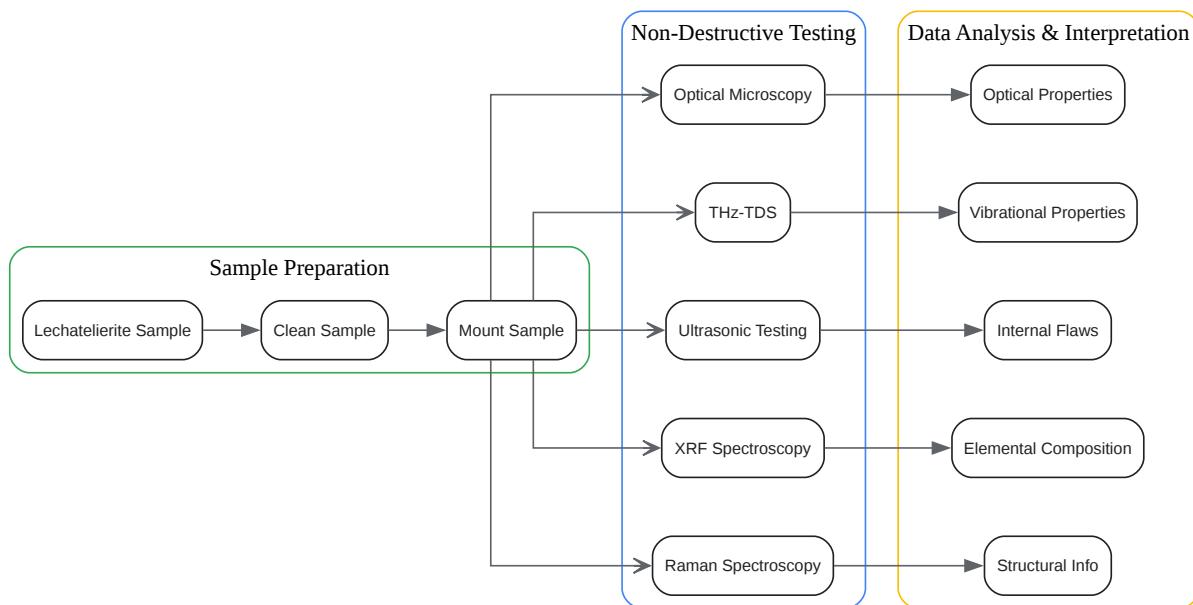
Application: Optical microscopy is a fundamental NDT method for the visual examination of **lechatelierite** samples. It can be used to characterize surface features, color, transparency, and the presence of inclusions. A key quantitative measurement that can be performed is the determination of the refractive index (RI), which is a characteristic property of glass.

Protocol (Refractive Index Measurement using the Oil Immersion Method - adapted from ASTM E1967):[20][21][22]

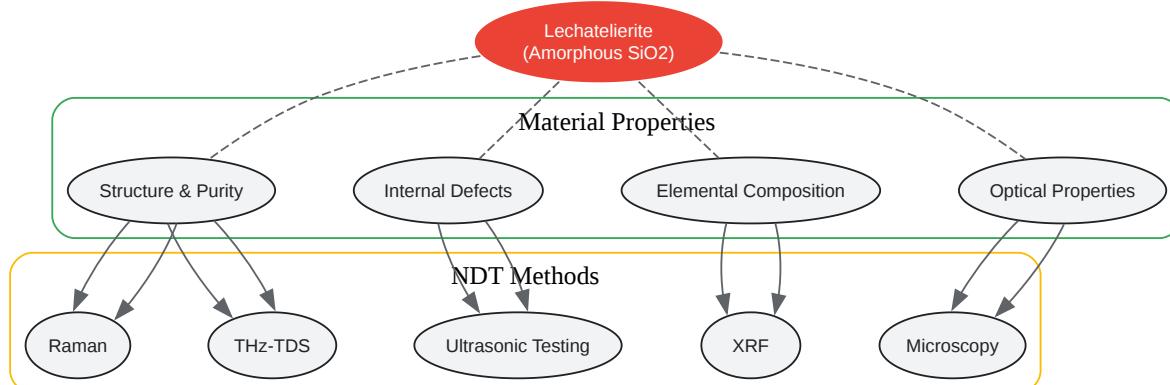
- Sample Preparation:
 - If the sample is large, a small fragment may need to be carefully removed.
 - The fragment is placed on a microscope slide.
- Instrumentation and Setup:
 - A phase-contrast microscope equipped with a hot stage is used.
 - A set of calibrated refractive index oils is required.
 - A monochromatic light source (typically 589 nm, the sodium D-line) is used.[23]

- Data Acquisition:

- A drop of a calibrated refractive index oil is placed on the sample fragment on the microscope slide, and a coverslip is applied.
- The slide is placed on the hot stage of the microscope.
- The sample is observed through the microscope as the temperature of the oil is varied using the hot stage.
- The Becke line, a bright halo around the fragment, will be visible when the refractive index of the oil and the glass are different.[23]
- The temperature at which the Becke line disappears is the "match point," indicating that the refractive index of the oil is the same as that of the glass fragment.[21]


- Data Analysis:

- The refractive index of the **lechatelierite** sample is determined from the known temperature-dependent refractive index of the calibrated oil at the match point temperature.


Quantitative Data Summary: Refractive Index of Amorphous Silica

Material	Refractive Index (at 589 nm)
Fused Silica (Lechatelierite)	Approximately 1.458
Soda-Lime Glass (for comparison)	1.51 - 1.52

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for NDT of **Lechatelierite**.

[Click to download full resolution via product page](#)

Caption: NDT Methods and Properties Investigated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ixrfsystems.com [ixrfsystems.com]
- 7. store.astm.org [store.astm.org]
- 8. ixrfsystems.com [ixrfsystems.com]

- 9. ASTM E2926-25 - Standard Test Method for Forensic Comparison of Glass Using Micro X-ray Fluorescence (μ -XRF) Spectrometry [en-standard.eu]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. osti.gov [osti.gov]
- 12. Ultrasonic testing (UT) | tec-science [tec-science.com]
- 13. amssolutions.co.th [amssolutions.co.th]
- 14. ndtproducts.ca [ndtproducts.ca]
- 15. Fused Silica [pmoptics.com]
- 16. Key concepts | Terahertz Applications Group [thz.ceb.cam.ac.uk]
- 17. youtube.com [youtube.com]
- 18. eleceng.adelaide.edu.au [eleceng.adelaide.edu.au]
- 19. pure.psu.edu [pure.psu.edu]
- 20. store.astm.org [store.astm.org]
- 21. glass refractive index measurement [microspectra.com]
- 22. store.astm.org [store.astm.org]
- 23. asteetrace.org [asteetrace.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Non-Destructive Testing of Lechatelierite Samples]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1173516#non-destructive-testing-methods-for-lechatelierite-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com